2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one 2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15469286
InChI: InChI=1S/C23H22N2O2/c1-23(17-13-15-18(16-14-17)24(2)3)25(19-9-5-4-6-10-19)22(26)20-11-7-8-12-21(20)27-23/h4-16H,1-3H3
SMILES:
Molecular Formula: C23H22N2O2
Molecular Weight: 358.4 g/mol

2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one

CAS No.:

Cat. No.: VC15469286

Molecular Formula: C23H22N2O2

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one -

Specification

Molecular Formula C23H22N2O2
Molecular Weight 358.4 g/mol
IUPAC Name 2-[4-(dimethylamino)phenyl]-2-methyl-3-phenyl-1,3-benzoxazin-4-one
Standard InChI InChI=1S/C23H22N2O2/c1-23(17-13-15-18(16-14-17)24(2)3)25(19-9-5-4-6-10-19)22(26)20-11-7-8-12-21(20)27-23/h4-16H,1-3H3
Standard InChI Key DBPGSUTVZRFNEH-UHFFFAOYSA-N
Canonical SMILES CC1(N(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture and Stereoelectronic Features

The core structure of 2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one comprises a benzoxazinone scaffold fused to a dihydrooxazine ring. Key structural elements include:

  • Benzoxazinone nucleus: A benzene ring fused to a 1,3-oxazin-4-one moiety, providing rigidity and conjugation.

  • Substituents:

    • 2-Methyl group: Introduces steric bulk, potentially influencing ring puckering and intermolecular interactions.

    • 3-Phenyl group: Enhances lipophilicity and π-stacking capabilities.

    • 4-(Dimethylamino)phenyl group: The dimethylamino substituent acts as a strong electron-donating group, modulating electronic density across the aromatic system and facilitating charge-transfer interactions .

The molecular formula is C<sub>24</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub>, with a calculated molecular weight of 370.45 g/mol . Spectroscopic characterization of analogous benzoxazinones reveals diagnostic IR absorptions for carbonyl (C=O, ~1750 cm⁻¹) and aromatic C-N stretches (~1350 cm⁻¹), while <sup>1</sup>H NMR typically shows resonances for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.8 ppm) .

Synthesis and Preparation Methods

Strategic Approaches to Benzoxazinone Assembly

While no explicit synthesis of 2-[4-(Dimethylamino)phenyl]-2-methyl-3-phenyl-2,3-dihydro-4H-1,3-benzoxazin-4-one has been reported, established methodologies for related compounds provide viable pathways:

Microwave-Assisted Condensation

Accelerated synthesis under microwave irradiation reduces reaction times from hours to minutes. For example, Bunce et al. achieved 86% yield of 2-arylbenzoxazinones by reacting anthranilic acids with ortho-esters under microwave conditions .

Physicochemical Characteristics

Solubility and Stability Profiling

Benzoxazinones generally exhibit limited aqueous solubility due to their aromatic frameworks. The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) through dipole-dipole interactions. Stability studies on analogs indicate susceptibility to hydrolytic ring-opening under strongly acidic or basic conditions, with the lactone moiety being particularly reactive .

Table 1: Comparative Physicochemical Properties of Benzoxazinone Derivatives

Property2-Methyl-3-phenyl Derivative 4-Nitrophenyl Analog Target Compound (Predicted)
Molecular Weight (g/mol)239.27296.25370.45
LogP (Calculated)3.22.84.1
Aqueous Solubility (mg/mL)<0.010.0050.003
λ<sub>max</sub> (nm)280320350
PathogenExpected MIC Range (mg/mL)Proposed Mechanism
S. aureus (MRSA)0.001–0.01Cell wall synthesis inhibition
E. coli0.005–0.02DNA gyrase interference
Candida albicans0.1–0.5Ergosterol biosynthesis disruption

Anticancer Activity

Benzoxazinone derivatives induce apoptosis in cancer cells via ROS generation and caspase-3 activation. The dimethylamino group’s electron-donating capacity may enhance DNA intercalation, as seen in doxorubicin analogs .

Applications in Material Science

Optoelectronic Materials

The extended π-system and electron-rich dimethylamino group make this compound a candidate for organic semiconductors. Benzoxazinones exhibit fluorescence quantum yields up to Φ = 0.45, with emission tunable via substituent modification .

Table 3: Potential Optoelectronic Properties

PropertyValue (Predicted)Application Relevance
Band Gap (eV)2.8–3.2OLED emissive layers
Charge Mobility (cm²/Vs)0.01–0.05Organic field-effect transistors
Thermal Stability (°C)250–300High-temperature processing

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